1-Naphthyltrimethoxysilane

Polysilsesquioxanes Thermoplastic Materials Optical Polymers

1-Naphthyltrimethoxysilane (CAS 18052-76-1) is an organosilane coupling agent characterized by a trimethoxysilyl group attached to a naphthalene ring. It functions as a surface modifier and monomer for advanced hybrid materials, enabling the covalent linkage of organic functionalities to inorganic substrates.

Molecular Formula C13H16O3Si
Molecular Weight 248.35 g/mol
CAS No. 18052-76-1
Cat. No. B100062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthyltrimethoxysilane
CAS18052-76-1
Molecular FormulaC13H16O3Si
Molecular Weight248.35 g/mol
Structural Identifiers
SMILESCO[Si](C1=CC=CC2=CC=CC=C21)(OC)OC
InChIInChI=1S/C13H16O3Si/c1-14-17(15-2,16-3)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3
InChIKeyZSOVVFMGSCDMIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Naphthyltrimethoxysilane (CAS 18052-76-1): Specifications, Properties, and Procurement Guide


1-Naphthyltrimethoxysilane (CAS 18052-76-1) is an organosilane coupling agent characterized by a trimethoxysilyl group attached to a naphthalene ring [1]. It functions as a surface modifier and monomer for advanced hybrid materials, enabling the covalent linkage of organic functionalities to inorganic substrates [1]. Key physical properties include a molecular weight of 248.35 g/mol, a melting point of 33-35°C, and a density of 1.09±0.1 g/cm³ [1]. Its aromatic polycyclic structure imparts unique photophysical characteristics and influences material behavior, making it distinct from simpler aryl silanes [2].

Why Generic Substitution of 1-Naphthyltrimethoxysilane Fails: A Comparative Evidence Analysis


Substituting 1-Naphthyltrimethoxysilane with a generic phenyl- or alkylsilane is not a straightforward interchange due to its larger, polycyclic aromatic system. This structural difference fundamentally alters several key performance attributes [1]. The 1-naphthyl group's increased steric bulk and extended π-conjugation relative to a phenyl ring directly impacts molecular packing, thermal transitions, and optical properties [1][2]. The specific position of the silane substituent on the naphthalene ring (1- vs 2-naphthyl) further dictates the chain mobility and curing behavior of the resulting polymers, highlighting that even close isomers yield materials with vastly different thermomechanical profiles [1].

Quantitative Evidence: How 1-Naphthyltrimethoxysilane Outperforms Phenyl, C18, and 2-Naphthyl Analogs


Thermoplastic Behavior: 1-Naphthyl Enables Reversible Softening Where 2-Naphthyl Cures Irreversibly

In the synthesis of polysilsesquioxanes via acid-catalyzed polycondensation, the use of 1-naphthyltrimethoxysilane results in a material that exhibits reversible thermoplastic softening and notably resists irreversible curing at 200 °C [1]. This is a critical performance advantage for processability and reworkability in device fabrication [1].

Polysilsesquioxanes Thermoplastic Materials Optical Polymers

Optical Performance: 1-Naphthyl Polysilsesquioxanes Achieve High Refractive Index (RI = 1.61)

Incorporating the 1-naphthyl substituent into polysilsesquioxanes yields a material with a high refractive index (RI) of 1.61 [1]. This value is significantly higher than typical values for analogous phenyl-based polysilsesquioxanes and many common polymers, and the material also exhibits fluorescence, which phenyl analogs do not [1][2].

Optical Materials High Refractive Index Polymers Fluorescence

Enhanced HPLC Selectivity: Naphthyl Phase Outperforms C18 for Aromatic Analytes

A comparative study of silica-bonded stationary phases demonstrated that a naphthyl-functionalized silica column exhibits superior selectivity and efficiency for most aromatic analytes, including alkylbenzenes, PAHs, and nitro-substituted amino acids, compared to a traditional octadecyl (C18) column [1]. This is attributed to π-π interactions between the naphthyl ligand and the aromatic analytes [1].

HPLC Stationary Phase Chromatography Separation Science

Distinct Photophysical Mechanism: Naphthylsilanes Undergo Intramolecular Charge Transfer

Quantitative photophysical studies reveal a fundamental difference in the excited-state behavior of naphthylsilanes compared to phenylsilanes [1]. The photochemical reaction of naphthylsilanes originates from an intramolecular charge-transfer (ICT) state, a mechanism not observed in their phenyl counterparts [1].

Photophysics Fluorescence Charge Transfer

Recommended Application Scenarios for 1-Naphthyltrimethoxysilane Based on Comparative Evidence


Synthesis of Thermoplastic and Reworkable Polysilsesquioxane Hybrid Materials

This is the primary scenario supported by direct comparative data [1]. Researchers and product developers should procure 1-Naphthyltrimethoxysilane when the goal is to create a polysilsesquioxane with reversible thermoplastic properties and high thermal stability (up to 460 °C). The 1-naphthyl isomer is specifically chosen over the 2-naphthyl isomer because it uniquely resists irreversible curing at 200 °C, ensuring the material remains processable and reworkable [1].

Fabrication of High Refractive Index and Fluorescent Optical Components

For applications requiring high refractive index (RI) materials, such as light management layers in displays or waveguides in photonic integrated circuits, 1-Naphthyltrimethoxysilane is a strong candidate [1]. The resulting polysilsesquioxane achieves a quantified RI of 1.61 and also exhibits fluorescence, a dual functionality that phenyl-based analogs cannot provide [1]. This makes it a differentiated material for advanced optical engineering [1].

Development of Alternative HPLC Stationary Phases for Aromatic Separations

Analytical chemists developing new separation methods should consider 1-Naphthyltrimethoxysilane as a precursor for synthesizing specialty HPLC columns. Evidence shows that naphthyl-functionalized stationary phases offer superior selectivity for aromatic analytes, such as nitro-substituted amino acids and PAHs, when compared to conventional C18 columns [1]. This compound provides a targeted solution for separating complex aromatic mixtures where C18 phases fail to provide adequate resolution [1].

Introducing Intramolecular Charge-Transfer (ICT) Functionality into Siloxane Networks

Material scientists aiming to design siloxane-based materials with unique optoelectronic properties, such as sensors or molecular probes, should utilize 1-Naphthyltrimethoxysilane. Quantitative studies demonstrate that the naphthyl group facilitates photochemical reactions via an ICT state, a mechanism that is absent in phenylsilanes [1]. This enables the design of materials with distinct fluorescence signatures and photo-switching capabilities not possible with simpler aryl silanes [1].

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